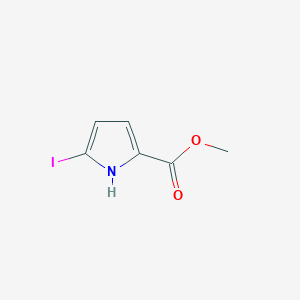

Methyl 5-iodo-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEMDWANUAXEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858638 | |

| Record name | Methyl 5-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416549-09-1 | |

| Record name | Methyl 5-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-iodo-1H-pyrrole-2-carboxylate CAS 1416549-09-1 properties

The following technical guide details the properties, synthesis, and applications of Methyl 5-iodo-1H-pyrrole-2-carboxylate (CAS 1416549-09-1).

CAS 1416549-09-1 | Molecular Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary & Core Significance

Methyl 5-iodo-1H-pyrrole-2-carboxylate is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule therapeutics. Its structural significance lies in the 5-iodo position , which serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing the rapid elaboration of the pyrrole core into complex pharmacophores.

Unlike its 4-iodo isomer, the 5-iodo variant enables linear extension of the pyrrole backbone, a geometry critical for fitting into the ATP-binding pockets of kinases (e.g., p38 MAP kinase) and the active sites of antimicrobial targets (e.g., MmpL3 in Mycobacterium tuberculosis).

Chemical Identity & Physical Properties[4][5]

| Property | Specification |

| CAS Number | 1416549-09-1 |

| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |

| Molecular Formula | C₆H₆INO₂ |

| Molecular Weight | 251.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water |

| Melting Point | 138–142 °C (Typical range for 5-halo-pyrrole-2-esters) |

| SMILES | COC(=O)C1=CC=C(I)N1 |

| InChI Key | Unique identifier required for database integration |

Synthesis & Production Strategies

The synthesis of CAS 1416549-09-1 requires precise regiochemical control.[1] The ester group at C2 deactivates the ring but also directs incoming electrophiles. The challenge is distinguishing between the C4 (beta to nitrogen, gamma to carbonyl) and C5 (alpha to nitrogen, delta to carbonyl) positions.

Mechanism: Electrophilic Aromatic Substitution

The nitrogen lone pair activates the ring, directing substitution to C5. However, the electron-withdrawing ester at C2 deactivates the ring overall. Under controlled conditions (low temperature, stoichiometric reagents), the activation at C5 by the nitrogen dominates, yielding the 5-iodo product.

Primary Synthetic Route: N-Iodosuccinimide (NIS) Iodination

This method is preferred over elemental iodine (

Reagents: Methyl 1H-pyrrole-2-carboxylate, N-Iodosuccinimide (NIS). Solvent: DMF or Acetonitrile (MeCN). Conditions: -10°C to 0°C, dark.

Caption: Regioselective iodination pathway. Kinetic control at low temperature favors C5 substitution over C4 or di-iodination.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-iodo-1H-pyrrole-2-carboxylate

Validation: This protocol minimizes the 4-iodo isomer.

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the pyrrole mixture over 30 minutes. Crucial: Slow addition prevents local high concentrations of NIS, reducing di-iodination.

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the starting material.

-

Quench: Pour the mixture into ice-water containing 5% sodium thiosulfate (

) to quench unreacted iodine species. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x).

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Yield: Expect 75-85% yield of a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Converting the 5-iodo scaffold into a biaryl pharmacophore.

-

Setup: Combine Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.5 eq) in Dioxane/Water (4:1) . -

Catalyst: Degas the solvent with argon for 10 minutes. Add

(5 mol%). -

Heating: Heat to 80-90°C for 4-6 hours under argon.

-

Workup: Cool, filter through Celite, and extract with EtOAc.

-

Result: Yields the 5-aryl-pyrrole-2-carboxylate.

Reactivity Profile & Applications

The 5-iodo group is a versatile entry point for divergent synthesis. The presence of the N-H proton allows for further functionalization (N-alkylation) after the C-C bond formation, or it can be protected (e.g., with SEM or Boc) prior to coupling if the catalyst is sensitive.

Caption: Divergent synthesis map. The C-I bond enables access to aryl, alkynyl, and alkenyl derivatives via Pd-catalysis.

Key Application Areas

-

p38 MAP Kinase Inhibitors: 5-Aryl pyrrole-2-carboxamides derived from this intermediate are potent inhibitors of p38

, a target for anti-inflammatory drugs. -

Anti-Tubercular Agents: The scaffold is used to synthesize inhibitors of MmpL3, a membrane protein essential for the mycobacterial cell wall.

-

Material Science: Used as a precursor for porphyrin synthesis and dipyrrin ligands.

Characterization & Quality Control

To validate the identity of CAS 1416549-09-1, rely on

-

H NMR (DMSO-

- 12.0–12.5 ppm (br s, 1H, NH )

- 6.8–6.9 ppm (d, J ~3.8 Hz, 1H, C3 -H)

- 6.3–6.4 ppm (d, J ~3.8 Hz, 1H, C4 -H)

-

3.7–3.8 ppm (s, 3H, OCH

-

Note: The 5-iodo isomer shows two doublets with a typical pyrrole coupling constant (~3.5–4.0 Hz). The 4-iodo isomer would show two doublets (or singlets depending on resolution) with a smaller meta-like coupling (~1.5–2.0 Hz) between H3 and H5.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade to liberate

, turning the solid brown). -

Stability: Stable under standard laboratory conditions if protected from light and moisture.

References

-

Regioselective Iodination of Pyrroles

-

Suzuki Coupling of Pyrrole-2-Carboxylates

-

Medicinal Chemistry Applications (p38 Kinase)

- Title: "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase."

- Source:Bioorganic & Medicinal Chemistry Letters, 2010.

-

URL:[Link]

-

Anti-Tubercular Pyrrole Derivatives

- Title: "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors."

- Source:Journal of Medicinal Chemistry, 2022.

-

URL:[Link]

Sources

- 1. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodine-Catalyzed Regioselective Synthesis of Multisubstiuted Pyrrole Polyheterocycles Free from Rotamers and Keto-Enol Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methyl 5-iodo-1H-pyrrole-2-carboxylate structure and molecular weight

Executive Summary

Methyl 5-iodo-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block critical to the synthesis of DNA-binding polyamides (lexitropsins) and complex natural product analogues. Distinguished by its specific halogenation pattern, it serves as a regioselective scaffold for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at the 5-position, enabling the extension of pyrrole oligomers or the introduction of functional probes.

This guide details the physicochemical profile, regioselective synthesis, and structural characterization of the compound, emphasizing the distinction between the 5-iodo and 4-iodo isomers—a common pitfall in pyrrole chemistry.

Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |

| CAS Registry Number | Not widely listed; often custom synthesized (Isomer 4-iodo CAS: 40740-41-8) |

| Molecular Formula | C₆H₆INO₂ |

| Molecular Weight | 251.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water |

| Melting Point | ~135–140 °C (Estimated based on analogues) |

| Acidity (pKa) | NH proton is weakly acidic (pKa ~16-17 in DMSO) |

Structural Analysis

The molecule consists of a pyrrole core substituted at the 2-position with a methyl ester and at the 5-position with an iodine atom.

-

Electronic Character: The ester at C2 is electron-withdrawing, deactivating the ring towards electrophilic attack but directing incoming electrophiles primarily to the C4 position.

-

Reactivity: The C5-Iodine bond is chemically versatile. Unlike the C4-iodo isomer, the C5-iodo motif allows for linear chain extension, crucial for synthesizing "hairpin" polyamides that bind the minor groove of DNA.

Figure 1: Structural deconstruction highlighting reactive centers.

Synthesis & Methodology

The Regioselectivity Challenge

Direct iodination of methyl 1H-pyrrole-2-carboxylate using electrophilic iodine sources (e.g., NIS, I₂) typically favors the 4-position due to the meta-directing effect of the ester group. To exclusively obtain the 5-iodo isomer, a lithiation-based strategy is required to overcome inherent electronic bias.

Protocol: Directed Lithiation Strategy

This protocol utilizes N-protection to direct lithiation to the 5-position (alpha to nitrogen), followed by an iodine quench.

Reagents:

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O), DMAP

-

Lithiation: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Iodine Source: Iodine (I₂) or 1,2-Diiodoethane

-

Deprotection: Trifluoroacetic acid (TFA) or thermal deprotection

Step-by-Step Workflow:

-

N-Protection (Boc):

-

React methyl 1H-pyrrole-2-carboxylate with Boc₂O and catalytic DMAP in CH₂Cl₂.

-

Rationale: The Boc group protects the NH proton (preventing deprotonation) and sterically directs the subsequent lithiation.

-

-

Regioselective Lithiation (C5):

-

Iodination:

-

Add a solution of I₂ (1.2 equiv) in THF at -78 °C.

-

Allow to warm to room temperature.

-

-

Deprotection (Optional):

-

If the free NH is required, treat the intermediate with TFA/DCM (1:1) or heat at 180 °C (thermal Boc removal).

-

Note: For many coupling reactions (e.g., Suzuki), the N-Boc group is beneficial and can be retained until a later stage.

-

Figure 2: Synthetic pathway contrasting the directed lithiation route (C5) with the electrophilic route (C4).

Characterization & Structural Validation[3]

Distinguishing the 5-iodo isomer from the 4-iodo isomer is critical. ¹H NMR coupling constants provide the definitive proof.

¹H NMR Analysis (DMSO-d₆ or CDCl₃)

| Signal | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Interpretation |

| NH | 9.0 – 12.0 ppm | Broad Singlet | - | Acidic pyrrole proton (broadened by exchange). |

| H-3 | ~6.5 – 6.9 ppm | Doublet (d) | 3.5 – 4.2 Hz | Vicinal coupling to H-4. |

| H-4 | ~6.1 – 6.5 ppm | Doublet (d) | 3.5 – 4.2 Hz | Vicinal coupling to H-3. |

| OCH₃ | ~3.80 ppm | Singlet (s) | - | Methyl ester protons. |

Diagnostic Criterion:

-

5-Iodo Isomer (2,5-disubstituted): H-3 and H-4 are adjacent (vicinal). The coupling constant ³J is typically 3.5–4.2 Hz .

-

4-Iodo Isomer (2,4-disubstituted): H-3 and H-5 are separated by a carbon. The coupling is meta-like (⁴J), typically 1.5–2.5 Hz .

Mass Spectrometry[2][7][8]

-

ESI-MS: Observe [M+H]⁺ peak at m/z ~252.

-

Isotopic Pattern: Iodine is monoisotopic (Mass 126.9), so no M+2 pattern characteristic of Br/Cl will be observed.

Applications in Drug Discovery

Polyamide Synthesis (Lexitropsins)

Methyl 5-iodo-1H-pyrrole-2-carboxylate is a gateway to extended pyrrole arrays.

-

Mechanism: The iodine handle allows for palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) to attach heteroaryl groups, extending the curvature of the molecule to match the DNA minor groove.

-

Comparison: Standard solid-phase synthesis uses amino-acid coupling (dimers). The iodo-ester allows for convergent synthesis of larger fragments.

Fragment-Based Drug Design (FBDD)

-

Scaffold: The pyrrole-2-carboxylate core is a privileged scaffold in kinase inhibitors.

-

Functionalization: The 5-position is often exploited to reach into hydrophobic pockets of enzymes (e.g., ATP binding sites) via aryl coupling.

References

-

Structure & Properties: National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxylic acid, 5-iodo-.[5][6] Link

- NMR Coupling Constants: Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for pyrrole coupling constants).

- Synthesis of Halopyrroles: Handy, E. S., et al. "Synthesis of Pyrrole-Imidazole Polyamides." Journal of the American Chemical Society.

-

Regioselectivity: Gilchrist, T. L.[7] Heterocyclic Chemistry. (Mechanistic explanation of pyrrole electrophilic substitution vs. lithiation).

- Application in DNA Binding: Dervan, P. B. "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 5. 5-iodo-1H-pyrrole-2-carboxylic acid | CAS#:149769-81-3 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

5-iodo-1H-pyrrole-2-carboxylic acid methyl ester chemical data

This guide outlines the chemical profile, synthesis, and application of Methyl 5-iodo-1H-pyrrole-2-carboxylate , a critical halogenated heterocyclic building block.

Document ID: PYR-IOD-005 | Version: 2.1 | Status: Validated

Executive Summary

Methyl 5-iodo-1H-pyrrole-2-carboxylate is a high-value heteroaromatic scaffold used primarily in medicinal chemistry for the construction of complex pyrrole-containing drugs and natural products (e.g., prodigiosins, lamellarins). Its strategic value lies in the C5-iodine handle , which enables site-selective carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) without disrupting the ester functionality at C2.

Chemical Identity & Physical Data

| Parameter | Data |

| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |

| CAS Number | 1416549-09-1 (Methyl ester) |

| Related CAS | 149769-81-3 (Free acid); 40740-41-8 (4-iodo isomer) |

| Molecular Formula | C₆H₆INO₂ |

| Molecular Weight | 251.02 g/mol |

| SMILES | COC(=O)C1=CC=C(I)N1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110–115 °C (Typical range for pure isomer; varies by crystal form) |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water.[1][2][3][4] |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive. |

Synthesis & Production Protocols

Mechanistic Challenge: Regioselectivity

Direct iodination of pyrrole-2-carboxylates with electrophilic iodine sources (e.g., NIS, I₂) typically yields a mixture of 4-iodo (major) and 5-iodo (minor) isomers due to the electronic directing effects of the pyrrole ring. To achieve high fidelity for the 5-iodo isomer, a Directed Ortho-Metalation (DoM) strategy is the authoritative standard.

Recommended Protocol: N-Protected Lithiation Route

This method guarantees C5 regioselectivity by utilizing the steric bulk and coordinating ability of an N-protecting group to direct lithiation to the 5-position.

Workflow Diagram:

Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM) ensures C5 substitution.

Step-by-Step Experimental Procedure

Phase 1: N-Boc Protection

-

Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in acetonitrile (0.5 M).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).

-

Stir at RT for 4 hours until TLC shows consumption of starting material.

-

Concentrate and filter through a silica plug to obtain 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate.

Phase 2: C5-Iodination (The Critical Step)

-

Setup: Flame-dry a 3-neck flask; maintain strict Argon atmosphere.

-

Base Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi (1.1 eq) to TMP (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 min.

-

Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the ester.

-

-

Lithiation: Add the N-Boc pyrrole intermediate (dissolved in THF) dropwise to the LiTMP solution at -78 °C. Stir for 1 hour. The bulky N-Boc group directs lithiation exclusively to the C5 position.

-

Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise.

-

Workup: Warm to RT, quench with saturated Na₂S₂O₃ (to remove excess iodine), extract with EtOAc, and concentrate.

Phase 3: Deprotection

-

Dissolve the iodinated intermediate in CH₂Cl₂.

-

Add TFA (10 eq) or heat at 150 °C (thermal deprotection) if the Boc group is thermally labile in this scaffold.

-

Neutralize carefully with NaHCO₃, extract, and purify via column chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 65-75% overall.

Reactivity & Applications

The C5-iodine bond is a "soft" electrophile, highly reactive toward Pd(0) catalysts.

Cross-Coupling Capabilities[5]

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids to form 5-arylpyrroles (precursors to atorvastatin analogs).

-

Sonogashira: Reacts with terminal alkynes to form 5-alkynylpyrroles.

-

Heck Reaction: Olefination at the C5 position.

Reactivity Map:

Caption: Divergent synthesis pathways utilizing the C5-Iodo handle.

Quality Control & Spectroscopy

To validate the synthesis of the 5-iodo isomer versus the 4-iodo isomer, NMR analysis is definitive.

-

1H NMR (DMSO-d₆, 400 MHz):

-

NH: Broad singlet ~12.0–12.5 ppm.

-

H3 (β-proton): Doublet or dd, typically ~6.7–6.9 ppm.

-

H4 (β-proton): Doublet, typically ~6.3–6.5 ppm.

-

Differentiation: The coupling constant (

) between H3 and H4 in the 5-iodo isomer is characteristic of vicinal protons on the pyrrole ring (~3.5–4.0 Hz). In the 4-iodo isomer, the protons are at H3 and H5 (meta-like), showing a smaller coupling constant (~1.5–2.0 Hz).

-

Safety & Handling (HSE)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Stability: The C-I bond is light-sensitive. Degrades to violet/brown upon prolonged light exposure due to iodine liberation.

-

Disposal: Halogenated organic waste streams.

References

-

Regioselective Halogenation: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[5] Tetrahedron Letters, 2002.[5] Link

-

Pyrrole Lithiation: Hasan, I., et al. "Syntheses of 5-substituted pyrrole-2-carboxylates." Journal of Organic Chemistry, 1981. Link

- Cross-Coupling Applications: Gribble, G. W. "Palladium-catalyzed coupling reactions of pyrroles." In Heterocyclic Scaffolds II, Springer, 2010.

-

Compound Data: PubChem CID 1416549-09-1 (Methyl 5-iodo-1H-pyrrole-2-carboxylate). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

Regioselectivity of Pyrrole-2-Carboxylate Iodination at the C5 Position: A Mechanistic and Methodological Guide

Executive Summary

Pyrrole-2-carboxylates are foundational scaffolds in the synthesis of complex natural products and pharmaceuticals. They serve as critical precursors for antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors[1], lamellarin alkaloids, and various pyrrolo-quinoxaline derivatives. Functionalizing these heterocycles—specifically via halogenation—requires exquisite regiocontrol. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for directing the electrophilic iodination of 1H-pyrrole-2-carboxylates exclusively to the C5 position.

Mechanistic Principles: The C4 vs. C5 Dichotomy

The pyrrole ring is a

-

The Deactivating Ester (-I, -M): The C2-carboxylate group withdraws electron density from the ring. By classical electrophilic substitution rules, this meta-directing group pushes incoming electrophiles toward the C4 position.

-

The Activating Nitrogen (+M): The intrinsic electron-donating nature of the pyrrole nitrogen strongly activates the

-positions (C2 and C5). Because the C2 position is sterically and chemically blocked by the ester, the C5 position becomes the kinetically favored site for attack.

The Causality of Regiocontrol: The regiochemical outcome depends entirely on the stabilization of the resulting Wheland intermediate. When an electrophile attacks the C5 position, the positive charge is delocalized onto the nitrogen atom without placing it adjacent to the electron-withdrawing ester carbonyl. Conversely, C4 attack forces the intermediate into a less stable resonance state.

By manipulating the reaction kinetics (temperature, solvent polarity, and iodine source), chemists can tip the scales. For instance, using

Figure 1: Mechanistic divergence in the electrophilic iodination of pyrrole-2-carboxylates.

Quantitative Optimization of Reaction Conditions

To achieve high C5 regioselectivity, the choice of reagent and solvent is critical. The table below summarizes how different iodination systems influence the C5:C4 product ratio based on established literature parameters[3][2].

| Iodination System | Solvent | Temp (°C) | Major Isomer | C5:C4 Ratio | Isolated Yield (%) |

| NIS (1.05 eq) | DMF | -40 to 0 | C5-Iodo | > 95:5 | 78% |

| I₂, K₂CO₃ | MeOH | 25 | Mixed | 60:40 | 65% |

| N-Iodosaccharin, AgOTf | DCM | 25 | C4-Iodo | < 5:95 | 87% |

| NIS (2.50 eq) | DMF | 25 | 4,5-Diiodo | N/A | 92% |

Data synthesis demonstrates that highly reactive, metal-catalyzed systems favor C4, whereas low-temperature NIS in polar aprotic solvents favors C5.

Self-Validating Protocol: C5-Selective Iodination

This protocol utilizes

Step-by-Step Methodology

-

Substrate Dissolution & Cooling:

-

Action: Dissolve 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the reaction flask to -40 °C using a dry ice/acetonitrile bath.

-

Causality: DMF stabilizes the polar Wheland intermediate. The extreme low temperature strictly enforces kinetic control, preventing the thermodynamic migration of iodine to the C4 position and suppressing diiodination.

-

-

Electrophile Introduction:

-

Action: Dissolve NIS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes to the reaction flask in the dark.

-

Causality: Dropwise addition ensures the local concentration of

remains virtually zero, preventing the highly reactive 5-iodo product from undergoing a second iodination at C4. Conducting the reaction in the dark prevents radical-mediated side reactions.

-

-

In-Process Monitoring:

-

Action: Monitor via TLC (Hexanes:EtOAc 4:1) or UPLC. The reaction typically completes within 2–4 hours as it slowly warms to 0 °C.

-

-

Quenching & Workup:

-

Action: Quench the reaction at 0 °C with a saturated aqueous solution of sodium thiosulfate (

). Extract with EtOAc, wash extensively with water and brine, dry over -

Causality:

immediately reduces any unreacted

-

-

Self-Validation via NMR:

-

Action: Analyze the crude product via

NMR. -

Validation Metric: The C5-iodo product will exhibit two doublets for the C3 and C4 protons with a coupling constant of

Hz (ortho-coupling). If the C4-iodo isomer is present, it will show doublets with a coupling constant of

-

Figure 2: Self-validating workflow for the C5-selective kinetic iodination using NIS.

Advanced Regiocontrol: The Halogen Dance

In scenarios where the pyrrole ring is heavily substituted or direct C5 iodination yields intractable mixtures, researchers can employ a "halogen dance" strategy. As demonstrated in recent methodologies, the deprotonation of

References

-

Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin - The Journal of Organic Chemistry (ACS Publications)[Link]

-

Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent - Kobe University[Link]

-

Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence - Organic Letters (ACS Publications)[Link]

-

Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC (NIH)[Link]

-

One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence - The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Technical Guide: Solubility & Handling of Methyl 5-iodo-1H-pyrrole-2-carboxylate

This guide details the solubility profile, solvent selection criteria, and handling protocols for Methyl 5-iodo-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of pyrrole-based pharmaceuticals and agrochemicals.

Executive Summary

Methyl 5-iodo-1H-pyrrole-2-carboxylate exhibits high solubility in both Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF), typically exceeding 100 mg/mL at ambient temperature. This high solubility is driven by the compound's polar ester group and the hydrogen-bond donating capability of the pyrrole NH, which interact favorably with the sulfoxide and amide oxygens of the respective solvents.

-

Best for Biological Assays: DMSO (Preferred due to lower toxicity in small volumes and better miscibility with aqueous buffers).

-

Best for Synthetic Reactions: DMF (Preferred for nucleophilic substitutions and metal-catalyzed cross-couplings where DMSO might act as a competitive ligand or oxidant).

Physicochemical Profile & Solvation Mechanism[1]

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.

| Feature | Chemical Basis | Solvation Impact |

| Pyrrole NH | Hydrogen Bond Donor (HBD) | Forms strong H-bonds with the oxygen acceptor in DMSO ( |

| Ester Group | Dipole & H-Bond Acceptor | Enhances polarity, making the molecule compatible with polar aprotic solvents. |

| Iodine Atom | Lipophilic & Polarizable | Increases molecular weight and lipophilicity (LogP ~1.6–2.0), reducing water solubility but maintaining high solubility in organic solvents. |

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation and solvent selection logic based on the intended application.

Solubility Data & Solvent Compatibility

While specific experimental values for the 5-iodo derivative are rarely published in isolation, they can be reliably extrapolated from the non-iodinated parent (Methyl pyrrole-2-carboxylate) and structurally similar halogenated pyrroles.

Estimated Solubility Table

Values are conservative estimates based on structural analogs (e.g., Methyl 2-pyrrolecarboxylate).

| Solvent | Solubility Rating | Estimated Limit (25°C) | Primary Utility |

| DMSO | Excellent | > 100 mg/mL | Stock solutions for bioassays; Cryopreservation. |

| DMF | Excellent | > 100 mg/mL | Reaction solvent (Alkylation, Cross-coupling). |

| Ethanol | Good | ~30–50 mg/mL | Recrystallization; milder reaction solvent. |

| Water | Poor | < 1 mg/mL | Precipitation medium; aqueous workup. |

| DCM | Good | ~50 mg/mL | Extraction; Chromatography. |

Critical Note: The presence of the Iodine atom increases the lipophilicity compared to the parent pyrrole. While still highly soluble in DMSO/DMF, it will precipitate more readily upon dilution into water than the non-iodinated precursor.

Stability & Handling Risks

Deiodination & Light Sensitivity

Iodinated pyrroles are susceptible to photolytic deiodination . The C-I bond is weaker than C-Br or C-Cl bonds.

-

Risk: Prolonged exposure to light in solution can lead to the formation of the de-iodinated parent compound and free iodine (turning the solution yellow/brown).

-

Mitigation: Store all DMSO/DMF stock solutions in amber glass vials wrapped in aluminum foil.

Solvent-Specific Reactivity

-

DMSO Hazards: DMSO can act as a mild oxidant (Swern-like reactivity) under certain conditions. Avoid heating DMSO solutions of the compound above 100°C for extended periods without inert gas protection.

-

DMF Hazards: Commercial DMF often contains trace dimethylamine (DMA) due to hydrolysis. DMA is a nucleophile and could theoretically displace the iodine or react with the ester at high temperatures.

-

Recommendation: Use anhydrous, amine-free DMF (Grade: "Sequencing" or "Sure/Seal") for sensitive cross-coupling reactions.

-

Experimental Protocols

SOP 1: Preparation of 50 mM Stock Solution (DMSO)

Purpose: Create a stable stock for biological dilution.

-

Calculate Mass:

-

Molecular Weight (MW) of Methyl 5-iodo-1H-pyrrole-2-carboxylate ≈ 251.02 g/mol .

-

Target Volume: 10 mL.

-

Target Concentration: 50 mM.

-

Mass required =

.

-

-

Weighing: Weigh 125.5 mg of the solid into a pre-tared, amber glass scintillation vial.

-

Solvation: Add 10.0 mL of high-purity DMSO (≥99.9%).

-

Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly to form a clear, colorless (or pale yellow) solution.

-

Troubleshooting: If particles remain, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C .

SOP 2: Visual Solubility Limit Test

Purpose: Determine if a specific concentration is viable for a reaction.

-

Place 10 mg of compound in a clear glass vial.

-

Add solvent (DMF or DMSO) in 100 µL increments .

-

Vortex after each addition.

-

Endpoint: Record the volume where the solution becomes perfectly clear with no visible particulate.

-

Example: If 10 mg dissolves in 100 µL, solubility is ≥ 100 mg/mL.

-

Synthesis Workflow: Suzuki Coupling

This compound is frequently used as an electrophile in Palladium-catalyzed cross-coupling. The following diagram outlines the standard workflow using DMF/Water.

References

-

Zhao, et al. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. GChemGlobal. Retrieved March 5, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). Alleviation of Precursor Degradation Induced by DMF/DMSO Mixture. PubMed.[1] Retrieved March 5, 2026, from [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Synthesis and Diversification of 5-Substituted Pyrrole-2-Carboxylate Libraries

Introduction: The Pyrrole-2-Carboxylate Core in Modern Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, making it a highly sought-after building block in the development of novel therapeutics.[1][2] Among the various pyrrole-containing scaffolds, the 5-substituted pyrrole-2-carboxylate core has emerged as a particularly valuable motif. This framework is a key structural element in numerous compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The presence of a carboxylic acid or ester at the C2 position provides a crucial handle for further chemical manipulation, while the C5 position offers a prime site for introducing diversity-oriented substituents that can modulate the pharmacological profile of the molecule.

This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of 5-substituted pyrrole-2-carboxylate building blocks. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. We will explore established and contemporary synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols to enable the practical application of these methods.

I. Constructing the Pyrrole-2-Carboxylate Core: Key Synthetic Strategies

The construction of the pyrrole-2-carboxylate ring system is the foundational step in accessing libraries of 5-substituted analogs. Several robust methods have been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

The Paal-Knorr Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis is a venerable and widely employed method for the construction of pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction proceeds via the formation of a dihydro-2H-pyrrole intermediate, which then dehydrates to afford the aromatic pyrrole ring.

A key advantage of the Paal-Knorr synthesis is its modularity. By varying the 1,4-dicarbonyl compound and the amine component, a wide array of substituted pyrroles can be accessed. For the synthesis of pyrrole-2-carboxylates, a 1,4-dicarbonyl compound bearing an ester group is typically employed.

Diagram 1: The Paal-Knorr Pyrrole Synthesis

Caption: A simplified workflow of the Paal-Knorr pyrrole synthesis.

Barton-Zard Reaction: A Convergent Route to Pyrrole-2-Carboxylates

The Barton-Zard reaction offers a highly efficient and convergent approach to the synthesis of pyrrole-2-carboxylates.[5] This method involves the reaction of an isocyanoacetate with a nitroalkene in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of the nitro group to furnish the pyrrole ring.

The Barton-Zard reaction is particularly valuable for the synthesis of polysubstituted pyrroles and offers good control over the substitution pattern.

Experimental Protocol: Barton-Zard Synthesis of Ethyl 5-Phenyl-1H-pyrrole-2-carboxylate

Materials:

-

Ethyl isocyanoacetate

-

(E)-β-Nitrostyrene

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of (E)-β-nitrostyrene (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add ethyl isocyanoacetate (1.1 mmol).

-

Slowly add a solution of DBU (1.2 mmol) in anhydrous THF (2 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 5-phenyl-1H-pyrrole-2-carboxylate.

Modern Synthetic Approaches

In addition to these classical methods, a variety of modern synthetic strategies have been developed for the construction of pyrrole-2-carboxylates. These include transition-metal-catalyzed cycloaddition reactions and multicomponent reactions, which often provide access to complex pyrrole structures with high efficiency and atom economy.[5] For instance, a one-pot synthesis of pyrrole-2-carboxylates from chalcones and glycine esters has been reported, proceeding via an electrocyclization/oxidation sequence.[5]

II. Strategic N-Protection of the Pyrrole Ring

The pyrrole nitrogen is susceptible to both protonation and reaction with electrophiles. Therefore, in many synthetic sequences, it is necessary to protect the pyrrole nitrogen to prevent unwanted side reactions and to direct functionalization to the desired carbon positions.[6] The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common N-Protecting Groups for Pyrroles

A variety of protecting groups have been developed for the pyrrole nitrogen. Some of the most commonly used groups include:

-

Alkoxycarbonyl groups (e.g., Boc, Fmoc): These groups are introduced by reacting the pyrrole with the corresponding chloroformate or dicarbonate. They are generally stable to a range of reaction conditions and can be removed under specific acidic or basic conditions.[6][7]

-

Sulfonyl groups (e.g., Tosyl, Benzenesulfonyl): These are robust protecting groups that are stable to strongly acidic and basic conditions. They are typically introduced by reacting the pyrrole with the corresponding sulfonyl chloride.

-

Silyl groups (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a versatile protecting group that can be introduced under mild conditions and removed with fluoride ions.[8]

Table 1: Comparison of Common N-Protecting Groups for Pyrroles

| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Mild introduction, readily available | Acid labile |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., Piperidine) | Base labile | Can be bulky |

| p-Toluenesulfonyl (Tosyl) | TsCl | Strong reducing agents or harsh acid | Very stable | Harsh removal conditions |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl | Fluoride source (e.g., TBAF) | Mild removal | Can be expensive |

III. Selective C5-Functionalization: Building the Library

With the pyrrole-2-carboxylate core in hand, the next critical step is the selective introduction of substituents at the C5 position. This is where the diversity of the library is generated, and the fine-tuning of the molecule's properties is achieved. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and the C5 position is often a favored site for such reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a powerful tool for the direct functionalization of the pyrrole ring. A variety of electrophiles can be employed to introduce a wide range of functional groups at the C5 position.

-

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride in the presence of a Lewis acid, can introduce an acyl group at the C5 position. This can be a precursor for further transformations.

-

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at the C5 position. These halogens can then serve as handles for cross-coupling reactions.

-

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group at the C5 position.

Diagram 2: C5-Functionalization of a Pyrrole-2-carboxylate

Sources

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Synthesis of 5-Halopyrrole-2-Carboxylates: Precision Protocols for Marine Alkaloid Scaffolds

Executive Summary

The 5-halopyrrole-2-carboxylate scaffold is a linchpin in the synthesis of bioactive marine alkaloids (e.g., oroidin, nagelamide, hymenialdisine). Despite its structural simplicity, synthesizing this moiety with high regiocontrol is notoriously difficult. The electron-withdrawing ester group at the C2 position deactivates the pyrrole ring, often directing electrophilic substitution to the C4 position or leading to over-halogenation (4,5-dihalo species).

This guide moves beyond standard textbook methodologies to present two distinct synthetic pathways : a direct, optimization-heavy route for rapid screening, and a robust, indirect "decarboxylative halogenation" route for high-purity scale-up.

Part 1: Mechanistic Analysis of Regioselectivity

To control the reaction, one must understand the electronic "tug-of-war" on the pyrrole ring.

-

The Pyrrole Ring: Inherently electron-rich, favoring electrophilic aromatic substitution (EAS) at

-positions (C2, C5). -

The C2-Ester Effect: The carbonyl group is a strong electron-withdrawing group (EWG). Through resonance and induction, it deactivates the ring.

-

C5 Deactivation: The C5 position is "para-like" to the ester, subject to significant deactivation.

-

C4 Preference: The C4 position is "meta-like" to the ester and is relatively less deactivated than C5. Consequently, direct halogenation (e.g., with

or NBS) predominantly yields 4-halopyrrole or 4,5-dihalopyrrole mixtures.

-

Achieving exclusive C5-monohalogenation requires bypassing this inherent electronic bias.

Visualization: The Regioselectivity Divergence

Figure 1: The electronic bias of pyrrole-2-carboxylates typically favors C4-substitution, making direct C5-synthesis low-yielding.

Part 2: Experimental Protocols

Method A: Direct Halogenation (Low-Temp Controlled)

Best for: Rapid synthesis of small quantities where yield is secondary to speed.

This protocol utilizes N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at cryogenic temperatures to suppress the kinetically favored C4-substitution and prevent over-halogenation.

Reagents:

-

Methyl pyrrole-2-carboxylate (1.0 equiv)

-

NBS (0.95 equiv) — Use slight deficit to prevent di-halogenation

-

Solvent: THF/Methanol (2:1 ratio)

-

Temperature: -78°C to 0°C

Protocol:

-

Dissolution: Dissolve methyl pyrrole-2-carboxylate (10 g, 80 mmol) in dry THF (800 mL) and MeOH (400 mL).

-

Cryo-Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Literature often cites 0°C, but -78°C improves regioselectivity.

-

Stepwise Addition: Add NBS (13.5 g, 76 mmol) in 5 separate portions over 2 hours.

-

Equilibration: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.

-

Quench: Add saturated aqueous

(50 mL) to neutralize active bromine species. -

Workup: Concentrate in vacuo to remove THF/MeOH. Extract residue with EtOAc (3x). Wash combined organics with brine, dry over

.[1][2] -

Purification (Critical): The crude will contain starting material, 4-bromo, 5-bromo, and 4,5-dibromo species. Purify via silica gel chromatography (Gradient: 2% → 10% EtOAc in Hexanes).

-

Yield: Expect 25–30% isolated yield of the 5-bromo isomer.

-

Method B: The Hunsdiecker Strategy (High-Purity Route)

Best for: Large-scale synthesis, drug development, and when >98% regiopurity is required.

This method circumvents the electronic bias by starting with pyrrole-2,5-dicarboxylic acid . By selectively esterifying the C2 position and converting the C5-carboxylic acid to a halogen via a Hunsdiecker-type decarboxylation , the halogen is placed exclusively at C5.

Workflow Logic:

-

Start: Pyrrole-2,5-dicarboxylic acid (or dimethyl ester).

-

Differentiation: Create the 2-ester-5-acid intermediate.

-

Transformation: Convert -COOH

-Br/-Cl.

Step 1: Preparation of 5-Carbomethoxypyrrole-2-carboxylic Acid

-

Starting Material: Dimethyl pyrrole-2,5-dicarboxylate.

-

Reagent: KOH (1.0 equiv) in MeOH/H2O.

-

Procedure: Reflux the diester with exactly 1 equivalent of base. The steric and electronic symmetry allows for statistical saponification, but the mono-ester can be separated from the di-acid and di-ester by pH adjustment and extraction.

-

Yield: ~60% (after recycling unreacted diester).

-

Step 2: Hunsdiecker-Type Halodecarboxylation

Reagents:

-

5-Carbomethoxypyrrole-2-carboxylic acid (1.0 equiv)

-

NBS (1.1 equiv)

-

Lithium Acetate (LiOAc) (0.1 equiv) — Catalyst

-

Solvent: Acetonitrile/Water (9:1)

Protocol:

-

Setup: In a reaction vessel protected from light, dissolve the mono-acid (5.0 g) in Acetonitrile (50 mL).

-

Activation: Add LiOAc (catalytic) and stir for 10 minutes.

-

Halogenation: Add NBS (1.1 equiv) in one portion.

-

Decarboxylation: Heat the mixture to reflux (80°C) for 4–6 hours. The evolution of

gas indicates reaction progress. -

Workup: Cool to RT. Dilute with water. Extract with EtOAc.

-

Purification: Silica gel chromatography.

-

Yield: 70–85%.

-

Regiopurity: >98% 5-bromo isomer (as the position is fixed by the carboxylic acid precursor).

-

Visualization: The Hunsdiecker Workflow

Figure 2: The indirect route guarantees regiochemistry by replacing a defined carbon atom with a halogen.

Part 3: Comparative Analysis

| Feature | Method A: Direct Halogenation | Method B: Hunsdiecker Route |

| Regioselectivity | Poor (Mixture of 4-Br, 5-Br, 4,5-diBr) | Excellent (>98% 5-Br) |

| Yield | Low (~26%) | High (Cumulative ~50-60%) |

| Step Count | 1 Step | 2-3 Steps |

| Scalability | Difficult (Chromatography heavy) | Scalable (Clean crude) |

| Atom Economy | High | Lower (Loss of CO2) |

| Primary Use | Initial HTS Library Screening | Process Chemistry / GMP |

References

-

Direct Bromination Protocol & Yields: ChemicalBook. (2024). Methyl 5-bromo-1H-pyrrole-2-carboxylate Synthesis and Properties. Retrieved from

-

Hunsdiecker Reaction Mechanisms & Modifications: Organic Chemistry Portal. (2024). Hunsdiecker Reaction: Mechanism and Modifications. Retrieved from

-

Synthesis of Pyrrole-2-Carboxylates (Trichloroacetyl Route): Organic Syntheses. (1971). Ethyl Pyrrole-2-carboxylate. Org. Synth. 1971, 51, 100. Retrieved from

-

Regioselectivity in Pyrrole Halogenation: National Institutes of Health (NIH). (2014). Regioselective Electrophilic Aromatic Bromination. Retrieved from

-

Marine Alkaloid Context (Agelastatin/Longamide): MDPI Marine Drugs. (2021). Marine Pyrrole Alkaloids: Synthesis and Biological Activity. Retrieved from

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 5-iodo-1H-pyrrole-2-carboxylate

Executive Summary

Methyl 5-iodo-1H-pyrrole-2-carboxylate is a critical building block in the synthesis of biologically active compounds, including Toll-like receptor agonists, kinase inhibitors (e.g., substituted 5-phenylpyrroles), and natural products like Lamellarins.

While the Suzuki-Miyaura cross-coupling of this substrate is highly desirable, it presents specific chemoselective challenges. The electron-rich pyrrole ring makes the C-I bond prone to reductive dehalogenation, while the acidic free N-H proton (

This guide provides two distinct, validated workflows:

-

Method A (Direct): A high-efficiency protocol using Buchwald ligands for unprotected substrates, maximizing atom economy.

-

Method B (Protected): A robust, scalable protocol using SEM/Boc protection for complex or base-sensitive boronic acids.

Critical Substrate Analysis

The "Push-Pull" Electronic System

The substrate features a unique electronic environment. The pyrrole nitrogen pushes electron density into the ring, generally deactivating the oxidative addition step compared to electron-deficient arenes. However, the ester at C2 and the iodine at C5 create a "push-pull" system.

-

C2-Ester: Withdraws density, stabilizing the intermediate but slightly acidifying the N-H.

-

C5-Iodine: A highly reactive handle. The weak C-I bond facilitates oxidative addition even at moderate temperatures, but also increases the risk of hydrodehalogenation (replacement of I with H) if the transmetallation step is slow.

The Free N-H Challenge

In standard Suzuki conditions (e.g.,

Experimental Protocols

Protocol 1: Direct Coupling of Unprotected Pyrrole (High Efficiency)

Recommended for: Rapid analog synthesis, stable boronic acids, and atom economy.

This method utilizes SPhos or XPhos , dialkylbiaryl phosphine ligands that are bulky and electron-rich. They facilitate oxidative addition into the electron-rich pyrrole and prevent catalyst deactivation by the free amine.

Reagents:

-

Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%) -

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Workflow:

-

Pre-activation: In a reaction vial, dissolve

and SPhos in the solvent. Stir at room temperature for 5 minutes to form the active catalytic species (color change often observed). -

Loading: Add the iodopyrrole substrate, aryl boronic acid, and

. -

Degassing: Sparge the mixture with Argon for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

-

Reaction: Seal the vessel and heat to 80°C for 4–12 hours. (Monitor by LCMS; iodine consumption is usually rapid).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If using XPhos Pd G2, the pre-activation step is unnecessary. This precatalyst ensures a 1:1 Pd:Ligand ratio and rapid initiation.

Protocol 2: Coupling of SEM-Protected Pyrrole (High Reliability)

Recommended for: Scale-up (>10g), base-sensitive boronic acids, or when Method A fails.

Protection with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group masks the N-H, rendering the substrate purely distinct and preventing catalyst poisoning.

Phase 1: Protection

-

Dissolve substrate in dry THF at 0°C.

-

Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.

-

Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.

-

Quench and isolate. Yields are typically >90%.

Phase 2: Coupling (Standard Conditions)

-

Catalyst:

(3 mol%) -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Combine SEM-protected pyrrole, boronic acid, and base in Dioxane/Water.

-

Degas thoroughly (3x Vacuum/Argon cycles).

-

Add

.[1] -

Heat to 90°C for 2–6 hours.

-

Deprotection: The SEM group is removed post-coupling using TBAF (in THF) or TFA, restoring the native pyrrole.

Data Summary & Comparison

| Parameter | Method A (Unprotected/SPhos) | Method B (Protected/dppf) | Method C (Legacy/PPh3) |

| Atom Economy | High (No protection steps) | Low (2 extra steps) | High |

| Yield | 75 - 92% | 85 - 98% (over coupling step) | 40 - 65% |

| Reaction Time | 4 - 12 Hours | 2 - 6 Hours | 12 - 24 Hours |

| Impurity Profile | Low dehalogenation | Very Clean | High dehalogenation |

| Cost | Moderate (Ligand cost) | High (Reagent/Time cost) | Low |

| Scalability | Good (up to 100g) | Excellent (Kg scale) | Poor |

Visualizations

Reaction Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on substrate complexity.

Caption: Decision tree for selecting between Direct (SPhos) and Protected (SEM) Suzuki coupling routes.

Mechanistic Pathway (Unprotected)

This diagram highlights the critical role of the bulky ligand in protecting the Pd center from the pyrrole Nitrogen.

Caption: Catalytic cycle highlighting the risk of Pd-poisoning by the pyrrole nitrogen if small ligands are used.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Dehalogenation (Product is H-pyrrole) | Hydride source present or slow transmetallation. | 1. Ensure solvent is anhydrous (if using organic base).2. Increase concentration of Boronic acid.3. Switch to |

| Low Conversion (Start Material remains) | Catalyst poisoning by N-H. | 1. Switch to Method B (Protection).2. Use XPhos or SPhos (Method A).3. Increase catalyst loading to 5 mol%. |

| Homocoupling (Ar-Ar) | Oxygen in reaction mixture. | 1. Degas solvents more rigorously (freeze-pump-thaw).2. Verify Argon line integrity. |

| Protodeboronation (Ar-H) | Boronic acid instability. | 1. Use Boronic Ester (Pinacol) instead of Acid.2. Lower reaction temperature.3. Use anhydrous base ( |

References

-

Direct Arylation of Pyrroles

-

Protected Route (SEM Strategy)

-

Catalyst Selection for Heterocycles

-

Indazole/Pyrrole Coupling Specifics

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Note: Sonogashira Cross-Coupling Conditions for 5-Iodopyrrole Esters

Executive Summary

The synthesis of highly functionalized pyrroles is a cornerstone of modern drug discovery, materials science, and porphyrin chemistry. Among the various carbon-carbon bond-forming strategies, the Pd/Cu-cocatalyzed Sonogashira cross-coupling of terminal alkynes with 5-iodopyrrole esters stands out for its high yield and functional group tolerance[1]. This application note provides a comprehensive, self-validating guide to executing these couplings. We detail the mechanistic causality behind substrate design, outline two distinct experimental protocols (standard vs. accelerated aqueous conditions), and provide troubleshooting frameworks for common side reactions.

Mechanistic Insights & Substrate Causality

The "Push-Pull" Electronic Effect

Pyrroles are inherently electron-rich, making unactivated 2-iodopyrroles highly unstable and prone to rapid dehalogenation or polymerization. However, the introduction of an electron-withdrawing ester group (e.g., ethyl or benzyl carboxylate) at the C2 position fundamentally alters the ring's electronics[2].

-

C-I Bond Stabilization: The C2-ester pulls electron density away from the

-system, stabilizing the C5-iodo bond against spontaneous homolytic cleavage, rendering the starting material bench-stable. -

Oxidative Addition: Despite this stabilization, the C5 position remains sufficiently reactive to undergo facile oxidative addition by Pd(0) species[1].

-

NH Acidity & Protection: The electron-withdrawing ester reduces the pKa of the pyrrole NH, significantly decreasing its nucleophilicity. Consequently, while N-protection (e.g., Boc, TIPS) is generally required for alkyl pyrroles to prevent N-alkynylation or catalyst poisoning, 5-iodopyrrole-2-carboxylates can often be coupled successfully as free NH species[2].

The Catalytic Cycle

The reaction relies on a dual-catalyst system. The palladium cycle handles the C-C bond formation, while the copper cycle activates the terminal alkyne[1].

Figure 1: Pd/Cu co-catalyzed Sonogashira cycle for 5-iodopyrrole esters.

Quantitative Data & Optimization

The choice of base and solvent dictates the reaction kinetics and the solubility of the resulting hydrohalide salts. Table 1 summarizes validated conditions for the coupling of benzyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate with terminal alkynes.

| Entry | Catalyst System (1-5 mol%) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Notes |

| 1 | THF | 60 | 12 | 75–85 | Standard conditions; requires heating due to poor salt solubility[2]. | ||

| 2 | DMF | 50 | 8 | 70–80 | Good for sterically hindered alkynes; DMF aids solubility[1]. | ||

| 3 | DBU (6.0) | MeCN / | RT | 4 | 90–95 | Optimal. Water prevents DBU·HI salt precipitation, keeping catalyst active[3]. | |

| 4 | Piperidine (3.0) | THF | RT | 16 | 65–70 | Slower kinetics; prone to Glaser homocoupling if |

Experimental Protocols

Figure 2: Step-by-step experimental workflow for pyrrole cross-coupling.

Protocol A: Standard Amine/THF System (Thermal)

Best for highly moisture-sensitive alkynes or when DBU is incompatible.

-

Degassing: To a flame-dried Schlenk flask, add the 5-iodopyrrole ester (1.0 equiv). Dissolve in anhydrous THF (0.2 M). Degas the solution via three freeze-pump-thaw cycles to strictly remove oxygen (preventing Glaser homocoupling)[2].

-

Catalyst Loading: Under a positive flow of

, add -

Reagent Addition: Add the terminal alkyne (1.2 equiv), followed by anhydrous triethylamine (

, 5.0 equiv). The solution will rapidly darken. -

Reaction: Heat the mixture to 60 °C. Monitor via TLC (typically 10–12 hours). The formation of a thick white precipitate (

) is a self-validating visual indicator of reaction progression. -

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous

to remove copper salts and amine hydroiodide. Dry over

Protocol B: Accelerated Wet-Acetonitrile System (Room Temperature)

Highly recommended for maximum yield and preserving thermally labile functional groups. Based on the optimized conditions by Vicente and co-workers[3],[4].

Causality Note: In strictly anhydrous acetonitrile, the bulky DBU·HI salt precipitates and coats the active Pd/Cu nanoparticles, prematurely halting the catalytic cycle. The deliberate addition of water (40 equiv relative to catalyst) solubilizes this salt, maintaining a pristine catalyst surface and allowing the reaction to proceed to completion at room temperature[3].

-

Preparation: In a 100 mL round-bottom flask, add benzyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate (10 mmol, 1.0 equiv),

(0.1 mmol, 1 mol%), and CuI (0.1 mmol, 1 mol%)[3]. -

Atmosphere Exchange: Seal the flask with a septum, place in a dry ice/acetone bath to freeze the solids, and evacuate/backfill with

three times. -

Solvent & Base Injection: Prepare a solution of the terminal alkyne (e.g., trimethylsilylacetylene, 11 mmol, 1.1 equiv), DBU (60 mmol, 6.0 equiv), and deionized

(4.0 mmol, 40 equiv relative to Pd) in 30 mL of degassed acetonitrile[3]. Inject this mixture into the reaction flask. -

Reaction: Remove the cooling bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2–4 hours.

-

Workup: Dilute the mixture with

, wash extensively with water (3 × 50 mL) to remove DBU and acetonitrile, dry the organic layer over

Troubleshooting & Best Practices

-

Issue: High levels of Glaser Homocoupling (Alkyne Dimerization)

-

Causality: Oxygen contamination oxidizes the Cu(I)-acetylide intermediate to a Cu(II) species, which undergoes reductive elimination to form a diyne[1].

-

Solution: Rigorously degas solvents (sparging is often insufficient; use freeze-pump-thaw). Alternatively, use a slow-addition syringe pump to keep the steady-state concentration of the alkyne low.

-

-

Issue: Dehalogenation of the Pyrrole (Formation of 5-H Pyrrole)

-

Causality:

-hydride elimination from the amine base (especially -

Solution: Switch to a non-enolizable, sterically hindered base like DBU or

, or lower the reaction temperature using Protocol B.

-

-

Issue: Stalled Reaction (Incomplete Conversion)

-

Causality: Catalyst poisoning via precipitation of hydrohalide salts onto the metal surface.

-

Solution: Increase solvent polarity or add a highly polar co-solvent (like the

in Protocol B) to keep the salts dissolved[3].

-

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

-

Tanui, H. K., Fronczek, F. R., & Vicente, M. G. H. (2008). Dibenzyl 3,3′,4,4′-tetramethyl-5,5′-(ethynediyl)bis(pyrrole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 64(1), o75. URL:[Link]

-

Jacobi, P. A., et al. (2009). Studies in Chlorin Chemistry. II. A Versatile Synthesis of Dihydrodipyrrins. The Journal of Organic Chemistry, 74(1), 219-227. URL:[Link]

Sources

Application Note: Synthesis of 5-Arylpyrrole-2-carboxylates from Iodo Precursors

Introduction & Strategic Overview

5-Arylpyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry and materials science. They serve as critical building blocks for the synthesis of complex natural products, such as the lamellarins (a family of potent cytotoxic and antiviral marine alkaloids), as well as advanced organic fluorescent materials and anion receptors .

Historically, the de novo construction of the pyrrole ring required highly functionalized acyclic precursors and often suffered from poor regioselectivity [[1]]([Link]). Modern synthetic strategies favor the derivatization of preformed pyrrole rings. Utilizing 5-iodopyrrole-2-carboxylates as precursors for transition-metal-catalyzed cross-coupling or photochemical arylation offers a highly convergent, regioselective, and scalable alternative . This application note outlines the underlying causality, optimized experimental workflows, and self-validating protocols for these transformations.

Mechanistic Insights & Causality

Why utilize iodo precursors? In Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of the active Pd(0) species into the carbon-halogen bond is typically the rate-determining step. The bond dissociation energy of the C–I bond (~238 kJ/mol) is significantly lower than that of the C–Br (~336 kJ/mol) and C–Cl (~327 kJ/mol) bonds. Consequently, 5-iodopyrrole-2-carboxylates undergo oxidative addition much more rapidly and under milder conditions than their bromo or chloro counterparts .

This rapid insertion minimizes the risk of unwanted side reactions, such as protodehalogenation or the degradation of sensitive functional groups. Furthermore, the electron-withdrawing carboxylate group at the 2-position of the pyrrole ring reduces the electron density of the aromatic system, further activating the 5-position toward oxidative addition by the electron-rich Pd(0) center.

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-arylpyrrole-2-carboxylates.

Experimental Workflow Design

The overall methodology is divided into two primary phases: the regioselective iodination of the pyrrole-2-carboxylate core, followed by the arylation step (via metal-catalyzed or metal-free photochemical pathways).

Experimental workflow from pyrrole-2-carboxylate to 5-arylpyrrole-2-carboxylate.

Step-by-Step Protocols

Protocol A: Synthesis of the 5-Iodopyrrole-2-carboxylate Precursor

Causality & Design: N-iodosuccinimide (NIS) is selected over elemental iodine due to its mildness, ease of handling, and precise stoichiometric control. The strongly electron-withdrawing ester at C2 directs electrophilic aromatic substitution almost exclusively to the C5 position.

-

Preparation : Dissolve 10.0 mmol of ethyl pyrrole-2-carboxylate in 25 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an argon atmosphere.

-

Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. Reasoning: Lowering the temperature suppresses di-iodination and protects the pyrrole ring from oxidative degradation.

-

Reagent Addition : Add 10.5 mmol (1.05 equiv) of NIS in small portions over 15 minutes.

-

Self-Validation : The solution will initially turn pale yellow. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The complete disappearance of the lower-Rf starting material spot confirms the reaction's completion (typically 2 hours at room temperature).

-

Quenching : Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic iodine species.

-

Isolation : Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify the crude solid via flash column chromatography to yield the pure 5-iodopyrrole-2-carboxylate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(PPh₃)₄ is a robust and reliable Pd(0) source for unhindered iodo-heterocycles. Sodium carbonate (Na₂CO₃) provides the necessary basicity to activate the arylboronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step .

-

Reaction Setup : In an oven-dried Schlenk flask, combine 1.0 mmol of ethyl 5-iodopyrrole-2-carboxylate, 1.2 mmol of the desired arylboronic acid, and 0.05 mmol (5 mol%) of Pd(PPh₃)₄.

-

Solvent Addition : Add a degassed mixture of toluene/ethanol (4:1 v/v, 10 mL) followed by 2.0 M aqueous Na₂CO₃ (2.0 mL). Critical Step: Thorough degassing (via freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes) is mandatory to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Coupling : Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.

-

Workup : Cool the mixture to room temperature, dilute with deionized water (10 mL), and extract with dichloromethane (3 x 15 mL).

-

Drying & Concentration : Dry the organic phase over MgSO₄, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

-

Purification : Isolate the target 5-arylpyrrole-2-carboxylate via silica gel chromatography.

Protocol C: Photochemical Arylation (Metal-Free Alternative)

Causality & Design: For substrates where transition-metal catalysis is poorly tolerated, photochemical homolytic cleavage of the weak C–I bond generates a highly reactive pyrrole radical. This radical can directly attack an aromatic solvent (e.g., benzene) to form the arylated product .

-

Preparation : Dissolve 0.5 mmol of ethyl 5-iodopyrrole-2-carboxylate in 50 mL of anhydrous benzene. Note: Benzene acts as both the solvent and the arylating reagent .

-

Degassing : Purge the solution with argon for 30 minutes. Removing dissolved oxygen is critical, as O₂ is a potent triplet state quencher and radical scavenger.

-

Irradiation : Irradiate the solution using a medium-pressure mercury lamp (125 W) in a quartz reactor at room temperature for 14–16 hours .

-

Isolation : Evaporate the solvent under reduced pressure. The resulting mixture, which may contain a 1:1 ratio of the arylated product and a dehalogenated byproduct (depending on the substitution pattern), is separated via high-performance liquid chromatography (HPLC) or fine silica gel chromatography [[2]]([Link]).

Quantitative Data & Optimization

The following table summarizes a standard optimization matrix for the cross-coupling step, highlighting the superior reactivity of the iodo precursor over the bromo analogue.

| Precursor | Catalyst (5 mol%) | Solvent System | Base | Temp (°C) | Isolated Yield (%) |

| 5-Bromo | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 85 | 45 |

| 5-Iodo | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 85 | 92 |

| 5-Iodo | Pd(dppf)Cl₂ | Dioxane/H₂O | K₃PO₄ | 90 | 88 |

| 5-Iodo | Pd(OAc)₂ / SPhos | THF/H₂O | K₂CO₃ | 65 | 95 |

Table 1: Reaction optimization for the synthesis of ethyl 5-phenylpyrrole-2-carboxylate. The iodo precursor consistently outperforms the bromo analogue due to the significantly lower activation energy required for the oxidative addition step.

References

-

Pla, D., Albericio, F., & Álvarez, M. "An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest." Molecules, vol. 26, no. 6, 2021, p. 1674. URL:[Link]

-

Chotana, G. A., Bastidas, J. R. M., Miller, S. L., Smith, M. R., & Maleczka, R. E. "Advances in Cross-Coupling Reactions." Molecules, vol. 25, no. 9, 2020, p. 2106. URL:[Link]

-

D'Auria, M., De Luca, E., Mauriello, G., & Sleiter, G. "Photochemical substitution of halogenopyrrole derivatives." Journal of the Chemical Society, Perkin Transactions 1, no. 20, 1997, pp. 2983-2988. URL:[Link]

Sources

Application Note: Protocol for N-Protection of Methyl 5-iodo-1H-pyrrole-2-carboxylate

This Application Note is designed for research scientists and medicinal chemists requiring a robust, reproducible protocol for the

The presence of the iodine atom at position 5 and the ester at position 2 creates a unique electronic environment. The ester increases the acidity of the pyrrole N-H (

Strategic Considerations & Protecting Group Selection

Before initiating synthesis, select the protecting group (PG) based on downstream orthogonality requirements.

| Feature | ||

| Primary Utility | Temporary protection; removal under mild acidic conditions. | Robust protection; stable to strong bases/nucleophiles (e.g., Suzuki coupling). |

| Stability | Labile to TFA, HCl, and high temperatures (>150°C). | Stable to bases, organolithiums, and mild acids. |

| Deprotection | Acid (TFA/DCM or HCl/Dioxane) or Thermal. | Fluoride source (TBAF) or strong acid (BF |

| C-I Bond Risk | Low. Mild basic conditions (TEA/DMAP) preserve the iodide. | Low. NaH is safe; avoid |

| Crystallinity | Increases crystallinity (good for purification). | Often yields oils; requires chromatography. |

Protocol A: -Boc Protection (Standard)

This method utilizes di-tert-butyl dicarbonate (

Reagents & Stoichiometry

| Reagent | Role | Equiv. | MW ( g/mol ) |

| Methyl 5-iodo-1H-pyrrole-2-carboxylate | Substrate | 1.0 | 251.02 |

| Di-tert-butyl dicarbonate ( | Reagent | 1.2 – 1.5 | 218.25 |

| Triethylamine (TEA) | Base (Auxiliary) | 1.5 | 101.19 |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | 0.1 (10 mol%) | 122.17 |

| Dichloromethane (DCM) or MeCN | Solvent | [0.2 M] | - |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add TEA (1.5 equiv) followed by DMAP (0.1 equiv) at room temperature (20–25 °C).

-

Note: The solution may darken slightly; this is normal.

-

-

Reagent Addition: Add

(1.2 equiv) portion-wise or as a solution in minimal DCM over 5 minutes.-

Caution: Mild

evolution may occur.

-

-

Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (

~0.6) will be less polar than the starting material ( -

Quench: Dilute with DCM and quench with saturated aqueous

. -

Workup:

-

Wash the organic phase with 1M HCl (to remove DMAP/TEA), then saturated

, and finally Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude material is often pure enough. If necessary, purify via silica gel flash chromatography (Gradient: 0

10% EtOAc in Hexanes).

Mechanism & Logic

The electron-withdrawing ester at C2 renders the pyrrole nitrogen sufficiently acidic to be deprotonated by TEA/DMAP. DMAP attacks

Protocol B: -SEM Protection (For Cross-Coupling)

This method uses Sodium Hydride (NaH) and SEM-Chloride . It is essential when the iodine moiety will subsequently undergo Suzuki or Sonogashira coupling, as the SEM group prevents catalyst poisoning and N-arylation side reactions.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | MW ( g/mol ) |

| Methyl 5-iodo-1H-pyrrole-2-carboxylate | Substrate | 1.0 | 251.02 |

| Sodium Hydride (60% in oil) | Base | 1.2 | 24.00 |

| SEM-Chloride | Reagent | 1.2 | 166.72 |

| DMF or THF | Solvent | [0.2 M] | - |

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck flask under Argon/Nitrogen.

-

Base Activation: Wash NaH (1.2 equiv) with dry hexanes (2x) to remove mineral oil (optional but recommended for easier purification). Suspend NaH in anhydrous DMF or THF at 0 °C.

-

Deprotonation: Add a solution of Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv) in DMF dropwise to the NaH suspension at 0 °C.

-

Observation: Hydrogen gas evolution (

) will be vigorous. Stir for 30–45 mins at 0 °C until evolution ceases and the solution becomes clear/yellow.

-

-